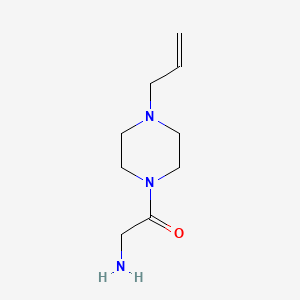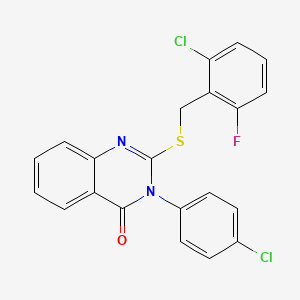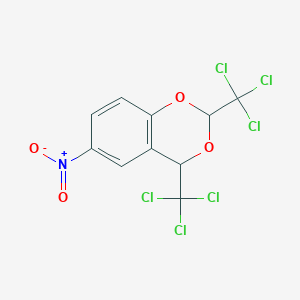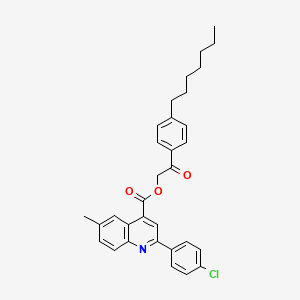![molecular formula C21H16FN3OS3 B12049111 N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049111.png)
N-(3-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺: 是一种复杂的有机化合物,其特征在于含有氟苯基、萘基甲基和噻二唑基。
准备方法
合成路线和反应条件: N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺的合成通常涉及多步有机反应。 该过程始于中间体的制备,例如3-氟苯胺和萘-1-基甲硫醇。 这些中间体经过一系列反应,包括硫化和酰化,最终形成目标产物。 反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂以促进反应。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。 此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型: N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺可以进行各种化学反应,包括:
氧化: 噻二唑环可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 该化合物可以用氢化锂铝等还原剂还原。
取代: 氟苯基可以参与亲核取代反应,其中氟原子被其他亲核试剂取代。
常见试剂和条件:
氧化: 过氧化氢、高锰酸钾和乙酸。
还原: 氢化锂铝、硼氢化钠和乙醇。
取代: 氢氧化钠、碳酸钾和二甲基亚砜。
主要产物: 这些反应产生的主要产物取决于所用条件和试剂。 例如,噻二唑环的氧化可能产生亚砜或砜,而还原可能导致胺或醇的形成。
科学研究应用
化学: 在化学领域,N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺被用作合成更复杂分子的结构单元。 其独特的结构允许探索新的化学反应和开发新型化合物。
生物学: 在生物学研究中,这种化合物因其作为生物活性分子的潜力而被研究。 它可能表现出抗菌、抗真菌或抗癌特性,使其成为药物开发的候选者。
医学: 在医学领域,正在研究该化合物的潜在治疗效果。 它与特定分子靶标相互作用的能力可能导致开发用于治疗各种疾病的新药。
工业: 在工业领域,该化合物可能由于其独特的化学性质而用于生产先进材料,例如聚合物和涂料。
作用机制
N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。 该化合物可能与酶或受体结合,抑制它们的活性,并导致各种生物学效应。 确切的途径和靶标取决于具体应用和正在研究的生物系统。
相似化合物的比较
类似化合物:
- N-(3-氯苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺
- N-(3-溴苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺
- N-(3-甲基苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺
独特性: N-(3-氟苯基)-2-({5-[(萘-1-基甲基)硫基]-1,3,4-噻二唑-2-基}硫基)乙酰胺的独特性在于苯环中存在氟原子。 该氟原子可以显着影响化合物的化学反应性、生物活性以及物理性质,使其与具有不同取代基的类似物区分开来。
属性
分子式 |
C21H16FN3OS3 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16FN3OS3/c22-16-8-4-9-17(11-16)23-19(26)13-28-21-25-24-20(29-21)27-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-11H,12-13H2,(H,23,26) |
InChI 键 |
SBXBAAPMJYCXQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
![N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide](/img/structure/B12049064.png)




![5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B12049106.png)


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)
